molecular formula C5H11O8P B12828290 D-ribofuranose 5-phosphate CAS No. 93-87-8

D-ribofuranose 5-phosphate

Cat. No.: B12828290
CAS No.: 93-87-8
M. Wt: 230.11 g/mol
InChI Key: KTVPXOYAKDPRHY-SOOFDHNKSA-N
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Description

D-ribofuranose 5-phosphate: is a significant biochemical compound that plays a crucial role in various metabolic pathways. It is the furanose form of D-ribose 5-phosphate and is involved in the pentose phosphate pathway, which is essential for the biosynthesis of nucleotides and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-ribofuranose 5-phosphate can be synthesized through the phosphorylation of D-ribose using ribokinase. This enzyme catalyzes the transfer of a phosphate group from ATP to D-ribose, forming this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that naturally produce ribokinase. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: D-ribofuranose 5-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

D-ribofuranose 5-phosphate exerts its effects by participating in the pentose phosphate pathway. It serves as a substrate for various enzymes, including ribokinase and transketolase, which catalyze its conversion into other essential metabolites. These metabolites are crucial for nucleotide synthesis and cellular redox balance .

Comparison with Similar Compounds

    D-ribose: A simple sugar that serves as a precursor to D-ribofuranose 5-phosphate.

    D-ribofuranose: The non-phosphorylated form of this compound.

    D-ribose 5-phosphate: The linear form of the compound.

Uniqueness: this compound is unique due to its role in the pentose phosphate pathway and its involvement in nucleotide synthesis. Unlike its similar compounds, it is specifically phosphorylated, which is essential for its function in metabolic pathways .

Properties

CAS No.

93-87-8

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1

InChI Key

KTVPXOYAKDPRHY-SOOFDHNKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O

Origin of Product

United States

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